molecular formula C9H9FO2 B159610 2-(2-Fluoroethoxy)benzaldehyde CAS No. 132838-14-3

2-(2-Fluoroethoxy)benzaldehyde

Cat. No. B159610
CAS RN: 132838-14-3
M. Wt: 168.16 g/mol
InChI Key: GYDLMTSZBLKPHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-Fluoroethoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a 2-fluoroethoxy group . The InChI code for this compound is 1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 .

Scientific Research Applications

Pd-Catalyzed Ortho C-H Methylation and Fluorination of Benzaldehydes

  • Research Application : Utilizing palladium catalysis for direct ortho C-H methylation and fluorination of benzaldehydes, using orthanilic acids as directing groups. This method is significant for selective functionalization in organic synthesis (Chen & Sorensen, 2018).

Enantioselective Carboligation of Aromatic Aldehydes

  • Research Application : Catalysis of reactions between aromatic aldehydes and methoxy acetaldehydes using benzaldehyde lyase, leading to high-yield and enantioselective products. This approach is useful for synthesizing compounds with specific stereochemistry (Demir et al., 2003).

Selective Ortho-Bromination of Substituted Benzaldoximes

  • Research Application : Implementing palladium-catalyzed ortho-bromination for synthesizing substituted 2-bromobenzaldehydes. This method is valuable for introducing bromine selectively into aromatic compounds (Dubost et al., 2011).

Oxidation of Methoxy Benzaldehydes

  • Research Application : Studying the oxidation of various methoxy-substituted benzaldehydes to form corresponding carboxylic acids. This research aids in understanding the kinetics and mechanisms of oxidation reactions in organic chemistry (Malik et al., 2016).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

  • Research Application : Exploring the use of benzaldehyde lyase for asymmetric synthesis of benzoin derivatives, demonstrating the potential of enzymes in organic synthesis for creating specific chiral molecules (Kühl et al., 2007).

Synthesis of Fluorenones from Benzaldehydes

  • Research Application : Achieving the first synthesis of substituted fluorenones directly from benzaldehydes and aryl iodides via Pd(II)-catalyzed C(sp2)-H functionalization, important for synthesizing complex organic molecules (Chen et al., 2017).

properties

IUPAC Name

2-(2-fluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDLMTSZBLKPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoroethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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